N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-2-oxoacetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-2-oxoacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazone: Reacting 2-[(2-methoxyphenyl)amino]-2-oxoethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with N-(2,5-dimethylphenyl)-2-oxoacetamide under specific conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions could occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-2-oxoacetic acid.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Possible applications in the development of new materials with unique properties.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in drug development and synthesis.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-oxoacetamide: A simpler analog that might share some chemical properties.
2-[(2-methoxyphenyl)amino]-2-oxoethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N'-[(E)-[4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-17-8-9-18(2)22(14-17)29-25(32)26(33)30-27-15-19-10-12-20(13-11-19)35-16-24(31)28-21-6-4-5-7-23(21)34-3/h4-15H,16H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSZVDQQMWBEN-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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